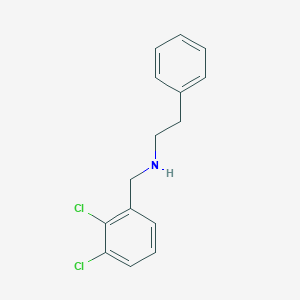![molecular formula C28H25N3O2S B252789 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B252789.png)
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}[1,1'-biphenyl]-4-carboxamide is a complex organic compound that features a piperazine ring, a thiophene moiety, and a biphenyl structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a thiophene-2-carbonyl group through a nucleophilic substitution reaction.
Coupling with Biphenyl-4-carboxylic Acid: The functionalized piperazine is then coupled with biphenyl-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene moiety can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]phenyl}carbamic acid ethyl ester
- N-{4-[4-(2-chlorophenyl)piperazin-1-yl]phenyl}carbamic acid ethyl ester
- N-{4-[4-(2-fluorophenyl)piperazin-1-yl]phenyl}carbamic acid ethyl ester
Uniqueness
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}[1,1'-biphenyl]-4-carboxamide is unique due to the presence of the thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and interactions compared to similar compounds.
Eigenschaften
Molekularformel |
C28H25N3O2S |
|---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
4-phenyl-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C28H25N3O2S/c32-27(23-10-8-22(9-11-23)21-5-2-1-3-6-21)29-24-12-14-25(15-13-24)30-16-18-31(19-17-30)28(33)26-7-4-20-34-26/h1-15,20H,16-19H2,(H,29,32) |
InChI-Schlüssel |
LYMCXJSBTJUXJF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CS5 |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-1-[5-(2-fluorophenyl)furan-2-yl]methanamine](/img/structure/B252707.png)
![4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid](/img/structure/B252708.png)
![N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B252710.png)
![2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-phenylethanol](/img/structure/B252711.png)

![N-[4-(diethylamino)benzyl]-N-(2-phenylethyl)amine](/img/structure/B252713.png)
![N-cyclopropyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amine](/img/structure/B252714.png)

![2-({3-Methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B252717.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B252718.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}cyclopropanamine](/img/structure/B252724.png)
![2-[(1-Naphthylmethyl)amino]-1-phenylethanol](/img/structure/B252726.png)
![2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B252729.png)
